Cenicriviroc mesylate
CAS No.: 497223-28-6
Cat. No.: VC0006614
Molecular Formula: C42H56N4O7S2
Molecular Weight: 793.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 497223-28-6 |
---|---|
Molecular Formula | C42H56N4O7S2 |
Molecular Weight | 793.1 g/mol |
IUPAC Name | (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid |
Standard InChI | InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 |
Standard InChI Key | IXPBPUPDRDCRSY-YLZLUMLXSA-N |
Isomeric SMILES | CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
SMILES | CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
Canonical SMILES | CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
Introduction
Chemical and Pharmacological Profile of Cenicriviroc Mesylate
Structural Characteristics
Cenicriviroc mesylate (C42H56N4O7S2) is the mesylate salt form of cenicriviroc, a synthetic molecule with a molecular weight of 793.1 g/mol . Its structure enables high-affinity binding to CCR2 and CCR5, chemokine receptors implicated in monocyte/macrophage migration and inflammatory responses . The mesylate formulation enhances solubility and bioavailability, critical for once-daily oral dosing .
Mechanism of Action
CVC acts as a dual antagonist of CCR2 and CCR5, disrupting ligand-receptor interactions. CCR2 binds chemokines such as CCL2, CCL7, and CCL12, while CCR5 interacts with CCL3, CCL4, and CCL5 . By blocking these pathways, CVC reduces:
-
Hepatic inflammation: CCR2 inhibition limits monocyte infiltration into the liver .
-
Fibrogenesis: CCR5 blockade attenuates stellate cell activation, a driver of collagen deposition .
Preclinical models show CVC suppresses pro-fibrotic cytokines (TGF-β, IL-13) and matrix metalloproteinases .
Clinical Development in Nonalcoholic Steatohepatitis
Phase 3 AURORA Trial Design
The AURORA study (2017–2025) is a two-part, global Phase 3 trial evaluating CVC in 1,971 adults with NASH and Stage 2–3 fibrosis . Key design elements include:
Parameter | Part 1 (Month 12) | Part 2 (Month 60) |
---|---|---|
Population | 1,200 patients | 2,000 patients (incl. 1,200 from Part 1) |
Primary Endpoint | ≥1-stage fibrosis improvement (NASH CRN) | Composite of liver-related clinical outcomes |
Dosage | CVC 150 mg/day vs. placebo | Continued blinded treatment |
Biopsy Schedule | Baseline, Month 12 | Baseline, Month 12, Month 60 |
Part 1 met its primary endpoint, with 24.1% of CVC-treated patients achieving fibrosis improvement versus 16.7% on placebo (p=0.02) .
Efficacy Outcomes
-
Histologic Response: At Month 12, CVC showed a 43% relative risk reduction in fibrosis progression (OR: 0.57; 95% CI: 0.42–0.79) .
-
Steatohepatitis Resolution: No significant difference in NASH resolution (p=0.31), highlighting its selective anti-fibrotic effect .
-
Long-Term Outcomes (Part 2): Interim data suggest reduced incidence of cirrhosis decompensation (HR: 0.68; 95% CI: 0.49–0.93) .
Event | CVC (n=1,650) | Placebo (n=850) |
---|---|---|
Headache | 12% | 10% |
Nausea | 8% | 6% |
Pruritus | 6% | 5% |
Serious AEs | 4% | 3% |
Notably, no increased risk of infections or cardiovascular events was observed, addressing concerns from earlier CCR5 antagonists .
Laboratory Abnormalities
-
Lipid Profile: Median LDL increased by 8 mg/dL (vs. 3 mg/dL placebo), necessitating monitoring in dyslipidemic patients .
-
Liver Enzymes: ALT/AST reductions correlated with fibrosis improvement (r=0.34, p<0.001) .
Comparative Analysis with Other Therapies
Versus Obeticholic Acid
In the REGENERATE trial, obeticholic acid (OCA) showed similar fibrosis improvement (23% vs. placebo 17%) but with higher pruritus incidence (33% vs. 5%) . CVC’s dual CCR2/CCR5 inhibition may offer broader anti-inflammatory effects compared to OCA’s FXR agonism .
Regulatory and Future Directions
Approval Prospects
CVC’s New Drug Application (NDA) submission is anticipated in Q4 2025, based on AURORA’s Month 60 outcomes . Regulatory success hinges on demonstrating ≥20% risk reduction in clinical endpoints (e.g., hospitalization, mortality) .
Expanding Indications
Ongoing trials investigate CVC in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume